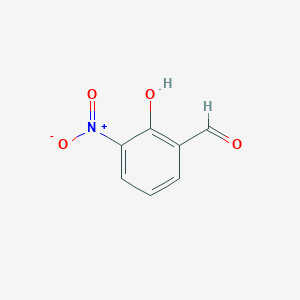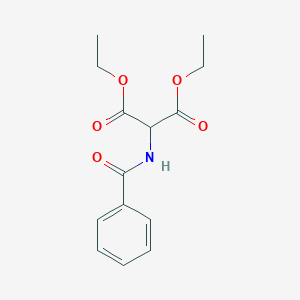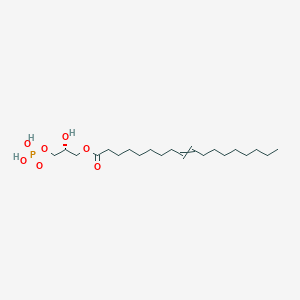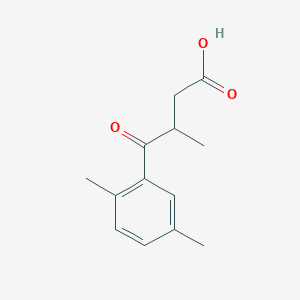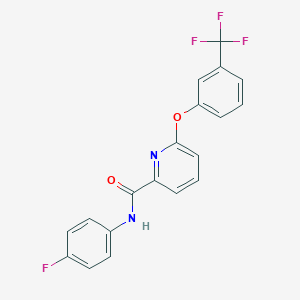
Picolinafen
Vue d'ensemble
Description
Picolinafen is a herbicide known for its ability to control the growth of broadleaf weeds. It is characterized by its lower solubility and volatility compared to other herbicides, and it exhibits lower toxicity to non-target insect species. Despite its use in agriculture since 2001, there are concerns regarding its environmental impact, particularly in aquatic ecosystems where it has been detected in lakes near urban areas. Studies have shown that picolinafen can induce chronic toxicity in mammals, birds, and some aquatic organisms, including zebrafish embryos, where it exerts developmental toxicity by suppressing oxidative stress and angiogenesis .
Synthesis Analysis
The synthesis of compounds related to picolinafen involves various chemical reactions. For instance, picolinamide, a derivative of picolinic acid, has been used as a traceless directing group in the cobalt-catalyzed oxidative annulation of benzylamides with alkynes. This process leads to the formation of isoquinolines through C-H/N-H bonds activation, using oxygen as a terminal oxidant . Additionally, picolinic acid itself has been employed in the synthesis of amides by reacting with N-alkylanilines, yielding a range of mono- and bis-amides. The reaction with thionyl chloride generates acid chlorides in situ, which can lead to chlorinated products under certain conditions .
Molecular Structure Analysis
The molecular structure of picolinafen and its related compounds has been studied through various methods, including X-ray crystallography. The structural characterisation of amides derived from picolinic acid reveals a general preference for cis amide geometry, where the aromatic groups are positioned cis to each other, and the pyridine nitrogen is anti to the carbonyl oxygen. This information is crucial for understanding the reactivity and potential applications of these compounds in catalysis, coordination chemistry, and molecular devices .
Chemical Reactions Analysis
Picolinic acid, closely related to picolinafen, has been shown to catalyze the chromic acid oxidation of primary and secondary alcohols. The reaction kinetics are influenced by the acidity of the solution, with the rate-limiting step changing from the formation of a termolecular complex at low acidities to its decomposition at higher acidities. The presence of a substituent in the 6 position of picolinic acid greatly reduces its catalytic activity, suggesting a specific structural requirement for the reactive chromium (VI) intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of picolinafen and its derivatives are influenced by their molecular structure. For example, the lower solubility and volatility of picolinafen contribute to its environmental persistence and potential for bioaccumulation. The chemical reactivity, as demonstrated by picolinic acid in oxidation reactions, is dependent on factors such as acidity and temperature, which can affect the formation and stability of reaction intermediates . The synthesis methods for related compounds, such as 3-picoline, involve various catalysis reactions that are influenced by the choice of raw materials and reaction conditions .
Applications De Recherche Scientifique
Summary of the Application
Picolinafen is a pyridine carboxylic acid herbicide predominantly used to control broadleaf weeds in crops like wheat, barley, corn, and soybeans .
Methods of Application or Experimental Procedures
Picolinafen is a foliar-active herbicide that is directly applied to the leaves and stems of plants and is absorbed by diffusion from plants .
Results or Outcomes
The use of Picolinafen as a herbicide has been effective in the removal of broadleaf weeds, including Galium aparine, Papaver spp., and Veronica spp., which are resistant to other herbicides in the market .
Toxicity Study in Mammals
Summary of the Application
Despite its widespread use in agriculture, the toxicity of Picolinafen in mammals has rarely been studied. A study was conducted to identify the cytotoxic effects of Picolinafen on porcine trophectoderm (pTr) and luminal epithelial (pLE) cells, which are involved in the implantation process during early pregnancy .
Methods of Application or Experimental Procedures
The study involved treating pTr and pLE cells with Picolinafen and observing the effects .
Results or Outcomes
Picolinafen treatment significantly decreased the viability of pTr and pLE cells. It increased the number of sub-G1 phase cells and early/late apoptosis. It disrupted mitochondrial function and resulted in the accumulation of intracellular ROS, leading to a reduction in calcium levels in both the mitochondria and cytoplasm of pTr and pLE cells .
Three-Dimensional Cell Culture Study
Summary of the Application
A study was conducted to evaluate the toxicity of Picolinafen in a three-dimensional cell culture condition .
Methods of Application or Experimental Procedures
The study involved treating spheroids (a three-dimensional cell culture model) with Picolinafen and observing the effects .
Results or Outcomes
After 48 hours, the Picolinafen-treated spheroids showed loose aggregates, indicating a potential cytotoxic effect .
Residue Study in Oat Straw and Forage
Summary of the Application
A study was conducted to evaluate the residue levels of Picolinafen in oat straw and forage .
Methods of Application or Experimental Procedures
Five Australian trials on oats using a post-emergent application of Picolinafen were conducted .
Results or Outcomes
The study provided valuable data on the residue levels of Picolinafen in oat straw and forage, which is important for ensuring the safety of these products for consumption .
Study on Reactive Oxygen Species Accumulation
Summary of the Application
A study was conducted to identify the effects of Picolinafen on the accumulation of reactive oxygen species (ROS) and calcium depletion, leading to apoptosis in porcine embryonic trophectoderm and uterine luminal epithelial cells .
Methods of Application or Experimental Procedures
The study involved treating porcine embryonic trophectoderm and uterine luminal epithelial cells with Picolinafen and observing the effects .
Results or Outcomes
Picolinafen treatment significantly decreased the viability of these cells. It increased the number of sub-G1 phase cells and early/late apoptosis. In addition, Picolinafen disrupted mitochondrial function and resulted in the accumulation of intracellular ROS, leading to a reduction in calcium levels in both the mitochondria and cytoplasm of these cells .
Residue Study in Livestock
Summary of the Application
A study was conducted to evaluate the residue levels of Picolinafen in livestock, as Picolinafen is fat-soluble and has the potential to accumulate in animal tissues .
Methods of Application or Experimental Procedures
The study involved treating livestock with Picolinafen and observing the effects .
Results or Outcomes
The study provided valuable data on the residue levels of Picolinafen in livestock, which is important for ensuring the safety of these products for consumption .
Safety And Hazards
Orientations Futures
Picolinafen is currently registered in several countries in Europe and its registration is in progress for Austria . It is marketed in Europe by BASF mostly as a mixture with pendimethalin but is also sold as a single active substance product . The future directions of Picolinafen are not explicitly mentioned in the search results.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFPEBMTGKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044339 | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinafen | |
CAS RN |
137641-05-5 | |
| Record name | Picolinafen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137641-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinafen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinafen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 137641-05-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

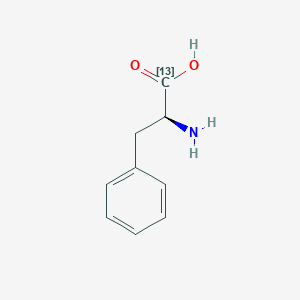
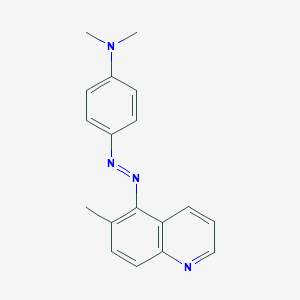


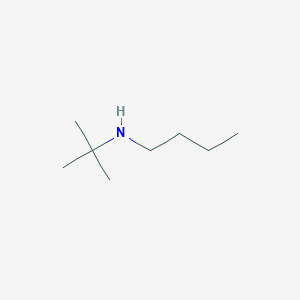
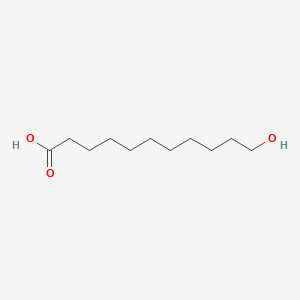
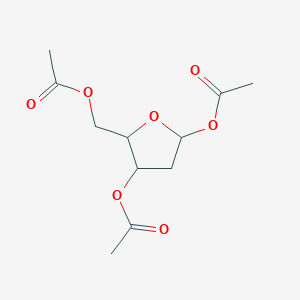
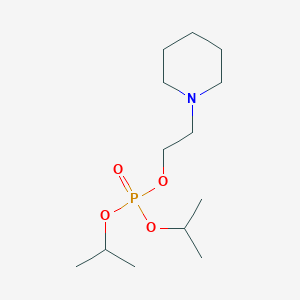
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
